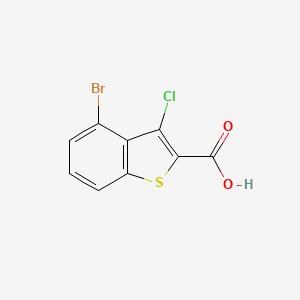

4-Bromo-3-chloro-1-benzothiophene-2-carboxylic acid

Description

4-Bromo-3-chloro-1-benzothiophene-2-carboxylic acid (CAS: 923772-93-4) is a halogenated benzothiophene derivative with the molecular formula C₉H₄BrClO₂S and a molecular weight of 291.56 g/mol . The compound features a benzothiophene core substituted with bromine at the 4-position, chlorine at the 3-position, and a carboxylic acid group at the 2-position. This structural configuration imparts unique electronic and steric properties, making it a valuable intermediate in organic synthesis, particularly in the development of pharmaceuticals, agrochemicals, and functional materials.

The compound is commercially available in quantities ranging from 100 mg to 10 g, with pricing tiers reflecting bulk procurement (e.g., 1g: €163.00; 10g: €1,328.00) . Notably, discrepancies in molecular weight reporting exist in the literature: while and report ~291.55–291.56 g/mol, lists 184.21 g/mol, which is inconsistent with the formula and likely erroneous .

Properties

IUPAC Name |

4-bromo-3-chloro-1-benzothiophene-2-carboxylic acid | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H4BrClO2S/c10-4-2-1-3-5-6(4)7(11)8(14-5)9(12)13/h1-3H,(H,12,13) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ROFHSMQAACOXBC-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=C(C(=C1)Br)C(=C(S2)C(=O)O)Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H4BrClO2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

291.55 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Bromo-3-chloro-1-benzothiophene-2-carboxylic acid typically involves the halogenation of benzothiophene derivatives. One common method includes the bromination and chlorination of 1-benzothiophene-2-carboxylic acid under controlled conditions. The reaction is usually carried out in the presence of halogenating agents such as bromine and chlorine, often in the presence of a catalyst or under UV light to facilitate the reaction .

Industrial Production Methods

Industrial production of this compound may involve similar halogenation processes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, industrial methods may incorporate purification steps such as recrystallization or chromatography to ensure the final product meets the required specifications .

Chemical Reactions Analysis

Types of Reactions

4-Bromo-3-chloro-1-benzothiophene-2-carboxylic acid undergoes various chemical reactions, including:

Substitution Reactions: The bromine and chlorine atoms can be substituted with other functional groups through nucleophilic substitution reactions.

Oxidation and Reduction: The compound can undergo oxidation to form sulfoxides or sulfones, and reduction to form thiols or thioethers.

Coupling Reactions: It can participate in coupling reactions such as Suzuki or Heck coupling to form more complex molecules.

Common Reagents and Conditions

Nucleophilic Substitution: Reagents such as sodium hydroxide or potassium tert-butoxide can be used under basic conditions.

Oxidation: Oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid are commonly used.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are employed.

Major Products Formed

Substitution Products: Various substituted benzothiophene derivatives.

Oxidation Products: Sulfoxides and sulfones.

Reduction Products: Thiols and thioethers.

Scientific Research Applications

4-Bromo-3-chloro-1-benzothiophene-2-carboxylic acid has several applications in scientific research:

Chemistry: Used as a building block in the synthesis of more complex organic molecules.

Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

Medicine: Explored as a precursor for the development of pharmaceutical compounds.

Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 4-Bromo-3-chloro-1-benzothiophene-2-carboxylic acid depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, leading to inhibition or activation of specific pathways. The presence of halogen atoms can enhance its binding affinity and specificity towards certain targets .

Comparison with Similar Compounds

Comparison with Similar Compounds

The structural and functional similarities and differences between 4-bromo-3-chloro-1-benzothiophene-2-carboxylic acid and related benzothiophene derivatives are summarized below.

Table 1: Comparative Analysis of Halogenated Benzothiophene Carboxylic Acids

Key Differences and Implications

Substituent Position Effects :

- The 4-bromo-3-chloro isomer (target compound) and 6-bromo-3-chloro isomer (CAS: 438613-29-7) share identical molecular formulas but differ in bromine placement. The 4-position bromine in the target compound may enhance electronic conjugation compared to the 6-position isomer, influencing reactivity in cross-coupling reactions .

- The 3,4-dichloro analog (CAS: 926257-36-5) lacks bromine, reducing steric bulk and altering electrophilic substitution patterns. This compound’s lower molecular weight (247.10 g/mol) reflects its chlorine-only substitution .

Commercial Availability :

- The target compound is actively marketed, while the 6-bromo-3-chloro isomer is discontinued, limiting its practical utility despite its reported bifunctionality in cyclization reactions .

Reactivity Profiles :

- The target compound’s bromine atom facilitates Suzuki-Miyaura or Ullmann-type couplings, whereas the dichloro derivative may favor nucleophilic aromatic substitution due to reduced steric hindrance .

- The 6-bromo isomer’s discontinued status underscores the importance of substituent positioning in industrial adoption, even for structurally similar compounds .

Research Findings

- Synthetic Utility : The bromine and chlorine substituents in the target compound enable regioselective functionalization, critical for constructing complex heterocycles .

Biological Activity

4-Bromo-3-chloro-1-benzothiophene-2-carboxylic acid is a halogenated compound that has garnered attention for its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This compound is characterized by the presence of both bromine and chlorine substituents on a benzothiophene scaffold, along with a carboxylic acid functional group. These structural features may enhance its interaction with biological targets, making it a candidate for drug development.

The molecular formula of this compound is C₉H₄BrClO₂S, with a molecular weight of 291.55 g/mol. The presence of halogen atoms can significantly influence its chemical reactivity and biological activity by enhancing binding affinity to various molecular targets.

| Property | Value |

|---|---|

| Molecular Formula | C₉H₄BrClO₂S |

| Molecular Weight | 291.55 g/mol |

| Functional Groups | Carboxylic acid, halogens |

| Structural Features | Benzothiophene ring with Br and Cl substituents |

The mechanism of action of this compound may involve interactions with specific enzymes or receptors within biological systems. The halogen substituents are believed to enhance the compound's binding affinity, potentially leading to inhibition or activation of various biochemical pathways. This characteristic is critical for its antimicrobial and anticancer properties.

Antimicrobial Properties

Research indicates that compounds similar to this compound exhibit significant antimicrobial activity against a variety of microorganisms, including bacteria and fungi. The presence of halogens can enhance lipophilicity and reactivity, facilitating better penetration into microbial cells and improving efficacy against resistant strains .

- Case Study: A study demonstrated that derivatives with dichloro substitutions exhibited enhanced antimicrobial activity against Gram-positive multidrug-resistant pathogens. The introduction of halogens was found to increase the electrophilicity of the compounds, leading to stronger interactions with microbial targets .

Anticancer Activity

In addition to its antimicrobial effects, this compound has been explored for its anticancer properties. Preliminary studies suggest that this compound may inhibit the growth of cancer cell lines such as Caco-2 (human colorectal adenocarcinoma) and A549 (human lung carcinoma).

- Research Findings: In vitro studies reported a significant reduction in cell viability in Caco-2 cells treated with derivatives of benzothiophene compounds. For instance, one derivative reduced cell viability to approximately 39.8%, indicating strong anticancer potential (p < 0.001) .

Comparative Analysis

To better understand the biological activity of this compound, it is useful to compare it with other related compounds:

| Compound | Antimicrobial Activity | Anticancer Activity (Caco-2) |

|---|---|---|

| This compound | Moderate | Significant (39.8% viability) |

| 3-Bromo-2-thiophenecarboxylic acid | Low | None |

| 5-Bromo-2-thiophenecarboxylic acid | Moderate | Low |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.